2-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-[(4-methylphenyl)methyl]-3,4-dihydroquinazolin-4-one
Description
The compound 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-[(4-methylphenyl)methyl]-3,4-dihydroquinazolin-4-one features a hybrid structure combining a chromenone moiety (8-methoxy-2-oxo-2H-chromen-3-yl) and a dihydroquinazolinone core (3,4-dihydroquinazolin-4-one) substituted with a 4-methylbenzyl group. Chromenones are known for their bioactivity in antioxidant and anticancer contexts, while quinazolinones are associated with diverse pharmacological effects, including anti-convulsant and anti-inflammatory properties . The integration of these scaffolds may enhance synergistic interactions, though specific biological data for this compound remains unexplored in the provided evidence.
Properties
IUPAC Name |
2-(8-methoxy-2-oxochromen-3-yl)-3-[(4-methylphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-16-10-12-17(13-11-16)15-28-24(27-21-8-4-3-7-19(21)25(28)29)20-14-18-6-5-9-22(31-2)23(18)32-26(20)30/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJFXBFKFDJLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C4=CC5=C(C(=CC=C5)OC)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Similarities and Variations
Chromenone-Containing Analogues
- Compound 4g (): Structure: 2-(2-(1-(8-methoxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-oxothiazolidin-5-yl) acetic acid. Key Features: Shares the 8-methoxy chromenone unit but incorporates a thiazolidinone-acetic acid hybrid instead of a quinazolinone. Physical Properties: Melting point 206–208°C; IR peaks for lactone (C=O), amide (C=O), and methoxy (C-O-C) groups . Functional Implications: The acetic acid group may improve solubility compared to the hydrophobic 4-methylbenzyl substituent in the target compound.
Quinazolinone-Containing Analogues
- 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one (): Structure: Quinazolinone core with benzyloxy and methylphenyl substitutions. Functional Implications: Demonstrated anti-convulsant activity, suggesting the quinazolinone scaffold’s pharmacological relevance .
- 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one (): Structure: Dihydroquinazolinone with a sulfanyl group and chloro-methylphenyl substituent. Physical Properties: Molecular weight 420.91 g/mol; electronegative substituents (Cl, S) may alter electronic properties compared to the target’s methoxy and methyl groups .
Spectral and Physical Properties
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